An In-Depth Technical Guide to Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and PROTAC Development
An In-Depth Technical Guide to Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and PROTAC Development
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted therapeutics, the rational design of bioconjugates and proteolysis-targeting chimeras (PROTACs) is of paramount importance. The linker, a critical component connecting a targeting moiety to a payload or an E3 ligase-recruiting ligand, dictates the efficacy, stability, and pharmacokinetic profile of the final construct. This guide provides a comprehensive technical overview of Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc, a sophisticated heterobifunctional linker engineered for precise and efficient bioconjugation.
Deconstructing the Molecular Architecture: A Symphony of Functional Moieties
The multifaceted nature of Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc arises from the strategic integration of four key chemical motifs, each contributing a distinct and vital function to the overall utility of the molecule. A thorough understanding of each component is crucial for its effective application in complex synthetic workflows.
The Thiol-Reactive Warhead: The Bromoacetamido Group
At the heart of this linker's reactivity lies the bromoacetamido group . This functional group serves as a highly specific electrophile that readily reacts with nucleophilic thiol (sulfhydryl) groups, most notably those found in the side chains of cysteine residues within proteins and peptides. The reaction proceeds via an SN2 nucleophilic substitution mechanism, resulting in the formation of a stable and irreversible thioether bond.[1]
The reactivity of the bromoacetamido group is pH-dependent, with optimal reaction rates typically observed in the slightly basic pH range of 7.5 to 8.5. This is because a higher pH facilitates the deprotonation of the cysteine's thiol group to the more nucleophilic thiolate anion, which is the reactive species. While highly reactive towards thiols, the bromoacetamido group exhibits minimal cross-reactivity with other nucleophilic amino acid residues, such as lysine and histidine, under these controlled pH conditions, ensuring high selectivity in complex biological mixtures.
Compared to other common thiol-reactive moieties like maleimides, the thioether bond formed by the bromoacetamido group is considered more stable and is not susceptible to retro-Michael addition, which can lead to deconjugation.[1] This enhanced stability is a critical attribute for in vivo applications where long-term conjugate integrity is essential.
The Hydrophilic Spacer: The Polyethylene Glycol (PEG) Chain
The linker incorporates a discrete chain of nine polyethylene glycol (PEG) units (PEG9 ). PEG is a hydrophilic, flexible, and biocompatible polymer renowned for its ability to improve the physicochemical properties of conjugated molecules. The inclusion of the PEG9 spacer imparts several key advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic payloads or ligands.
-
Increased Hydrodynamic Radius: The PEG chain increases the effective size of the conjugate, which can reduce renal clearance and extend its in vivo circulation half-life.
-
Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins and other biomolecules.
-
Conformational Flexibility: The flexible nature of the PEG chain allows the two ends of the linker to adopt a wide range of spatial orientations, which is crucial for facilitating the formation of a productive ternary complex in PROTACs.
The Lipophilic Modulator: The C12 Alkyl Chain
In stark contrast to the hydrophilic PEG spacer, the C12 alkyl chain introduces a significant lipophilic character to the linker. In the context of PROTAC design, the interplay between hydrophilicity and lipophilicity is a critical determinant of a molecule's "drug-likeness." The C12 chain serves to:
-
Enhance Cell Membrane Permeability: The increased lipophilicity can improve the passive diffusion of the PROTAC across the cell membrane, a prerequisite for engaging intracellular targets.
-
Modulate Ternary Complex Formation: The length and nature of the linker, including its hydrophobic segments, play a crucial role in dictating the optimal geometry and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
The Versatile Handle: The Ethylcarbamoyl-Boc Moiety
The ethylcarbamoyl group, in conjunction with the tert-butyloxycarbonyl (Boc) protecting group , provides a stable yet versatile handle for the sequential attachment of a second molecule. The carbamate linkage is known for its stability in biological systems.[2] The Boc group is a widely used, acid-labile protecting group for amines. This configuration allows for a two-step conjugation strategy:
-
The bromoacetamido group is first reacted with a thiol-containing molecule.
-
The Boc group is then removed under acidic conditions to reveal a primary amine, which can then be coupled to a second molecule, for instance, via an amide bond formation with a carboxylic acid.
This sequential approach provides precise control over the synthesis of complex heterobifunctional molecules like PROTACs.
Applications in Proteolysis-Targeting Chimera (PROTAC) Development
Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc is particularly well-suited for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[3][4] A typical PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.
The design of the linker is a critical aspect of PROTAC development, as it influences the formation and stability of the ternary complex, which is a prerequisite for target protein ubiquitination and subsequent degradation by the proteasome. The combination of a thiol-reactive group, a flexible hydrophilic spacer, a lipophilic chain, and a protected amine in Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc provides a versatile platform for systematically exploring the structure-activity relationships of different PROTAC constructs.
Experimental Protocols and Methodologies
The following section provides detailed, step-by-step methodologies for the key experimental workflows involving Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this linker typically follows a sequential, two-step conjugation strategy. The following diagram illustrates this general workflow.
Caption: General workflow for PROTAC synthesis using the heterobifunctional linker.
Detailed Protocol for Bromoacetamide-Cysteine Conjugation
This protocol outlines the reaction between the bromoacetamido group of the linker and a cysteine-containing peptide or protein.
Materials:
-
Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc
-
Cysteine-containing peptide or protein
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M Dithiothreitol (DTT) in water
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the linker
-
Purification system (e.g., HPLC)
Procedure:
-
Protein/Peptide Preparation: Dissolve the cysteine-containing molecule in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a 10-fold molar excess of a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.
-
Linker Preparation: Prepare a 10-20 mM stock solution of Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc in DMF or DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein/peptide solution. The reaction mixture should be gently mixed and incubated at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light.
-
Quenching: To quench any unreacted bromoacetamido groups, add a 100-fold molar excess of DTT from the Quenching Solution and incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) to remove excess linker and quenching agent, followed by reversed-phase HPLC (RP-HPLC) for higher purity if required.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC):
RP-HPLC is a powerful technique for the purification and analysis of the linker and its conjugates. A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | 220 nm and 280 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is essential for confirming the identity and purity of the final conjugate. The molecular weight of the conjugate can be determined by electrospray ionization mass spectrometry (ESI-MS). The analysis of PEGylated molecules can be challenging due to their heterogeneity; however, specialized deconvolution software can be used to interpret the resulting complex spectra.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a valuable tool for the structural elucidation of the linker and its intermediates. 1H and 13C NMR can confirm the presence of the different functional moieties. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to correlate protons with their directly attached heteronuclei (e.g., 13C or 15N), providing detailed structural information.[7]
Conclusion
Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc is a highly versatile and powerful heterobifunctional linker for the development of advanced bioconjugates and PROTACs. Its well-defined modular architecture, combining a stable thiol-reactive group with tunable hydrophilic and lipophilic properties, provides researchers with a robust tool for creating precisely engineered therapeutic and research agents. A thorough understanding of the chemistry and function of each component, coupled with optimized experimental protocols, will enable the full potential of this linker to be realized in the pursuit of novel and effective targeted therapies.
References
-
An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562. Available at: [Link]
-
Yao, H., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceuticals, 14(10), 1033. Available at: [Link]
-
Dubrovskyi, O., et al. (2022). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. ACS Central Science, 8(3), 366-375. Available at: [Link]
-
Singh, T., et al. (2021). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 64(23), 17336-17345. Available at: [Link]
-
Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. Available at: [Link]
- Google Patents. (n.d.). WO2019028382A1 - Method of conjugation of cys-mabs.
-
Agilent Technologies. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Available at: [Link]
-
SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Available at: [Link]
-
Huang, L., et al. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 81(2), 567-577. Available at: [Link]
-
Creative Biolabs. (n.d.). 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester. Available at: [Link]
-
Robey, F. A. (1995). Bromoacetylated Synthetic Peptides. In Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]
-
El-Damasy, D. A., et al. (2025). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Pharmaceutics, 17(9), 1160. Available at: [Link]
-
Zhang, C., et al. (2016). Fast Cysteine Bioconjugation Chemistry. ACS Central Science, 2(3), 139-152. Available at: [Link]
-
He, M., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(4), 2948-2965. Available at: [Link]
-
Varadan, R., et al. (2005). Using NMR spectroscopy to monitor ubiquitin chain conformation and interactions with ubiquitin-binding domains. Methods in Enzymology, 399, 177-192. Available at: [Link]
-
Götze, M., et al. (2015). Isotopically-coded short-range hetero-bifunctional photo-reactive crosslinkers for studying protein structure. Journal of Proteomics, 118, 101-109. Available at: [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Available at: [Link]
- Google Patents. (n.d.). CN113651745A - Brivaracetam intermediate and its preparation method and purification method.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc | PROTAC连接子 | MCE [medchemexpress.cn]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
